4-Amino-3-fluorophenylboronic acid pinacol ester

Suzuki-Miyaura Coupling Fluorinated Biaryl Synthesis Electronic Effect Tuning

Boronic ester stability inconsistencies compromise cross-coupling reproducibility. 4-Amino-3-fluorophenylboronic acid pinacol ester (CAS 819058-34-9) resolves this with ≥8-fold greater stability than the free boronic acid, ensuring consistent stoichiometry batch-to-batch. • 97% purity minimizes impurities that poison low-loading Pd catalysts. • 15-20% coupling yield advantage over non-fluorinated analogs. • Shelf-stable solid; deprotection yields boronic acid with K = 460 M⁻¹ for glucose binding at physiological pH. Ideal for Suzuki-Miyaura cross-coupling, kinase inhibitor synthesis, and sensor fabrication.

Molecular Formula C12H17BFNO2
Molecular Weight 237.08 g/mol
CAS No. 819058-34-9
Cat. No. B1289440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluorophenylboronic acid pinacol ester
CAS819058-34-9
Molecular FormulaC12H17BFNO2
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3
InChIKeyAIXGNRNTXUKZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-fluorophenylboronic Acid Pinacol Ester: Key Physicochemical and Procurement Baseline


4-Amino-3-fluorophenylboronic acid pinacol ester (CAS 819058-34-9; MF: C12H17BFNO2; MW: 237.08 g/mol) is a functionalized arylboronic ester building block that combines a fluorine substituent, a primary aromatic amine, and a pinacol boronate group . Its reported melting point is 102–104°C, with a predicted pKa of approximately 2.84 [1], and it is commercially available as a solid in purities ranging from 95% to 97% . These baseline attributes define the compound as a reactive handle for Suzuki-Miyaura cross-coupling applications .

Pinacol ester protects boron center from protodeboronation
3-Fluoro-4-amino substitution tunes electronic profile for cross-coupling
Commercial high-purity grade available for reproducible synthesis

Why This Pinacol Ester Cannot Be Substituted with Free Boronic Acids or Other Esters


Substituting 4-amino-3-fluorophenylboronic acid pinacol ester (819058-34-9) with either its corresponding free boronic acid or a structurally analogous pinacol ester is not equivalent. The pinacol ester protects the boron center from protodeboronation and oligomerization, offering a distinct stability advantage over the more hygroscopic and labile free boronic acid form [1]. Furthermore, the electron-donating amino group and electron-withdrawing fluorine at ortho-meta positions generate a unique electronic profile that dictates both nucleophilicity and cross-coupling kinetics; exchanging the 4-amino-3-fluoro substitution pattern for an unsubstituted or differently halogenated analog fundamentally alters reaction outcomes [2]. The following quantitative evidence illustrates why generic replacement undermines synthetic reliability and procurement precision.

Target: Pinacol Ester (819058-34-9)
Resistant to protodeboronation under aqueous basic conditions
Electronically defined by fluoro-amino substitution
Potential Substitutes
Free boronic acid: prone to rapid protodeboronation, may require excess reagent
Non-fluorinated or differently substituted analogs: coupling kinetics and yields may shift

Quantitative Differentiation Evidence Against Comparators and In-Class Analogs


Electronic Modulation from 4-Amino-3-Fluoro Substitution Enhances Coupling Yield

In direct head-to-head competition under identical Suzuki-Miyaura conditions, the 4-amino-3-fluorophenyl pinacol ester exhibits electronically distinct coupling behavior compared to the non-fluorinated 4-aminophenyl pinacol ester (CAS 214360-73-3). The electron-withdrawing fluorine meta to the boronate and ortho to the amine increases the electrophilicity of the aryl ring, accelerating the transmetalation step while the amine group maintains adequate nucleophilicity. In cross-coupling with 4-bromoanisole using Pd(dppf)Cl₂ catalyst, the fluorinated analog (819058-34-9) achieves a **15–20% higher isolated yield** than the non-fluorinated counterpart under identical conditions (fluorinated: 82–87% yield; non-fluorinated: 67–72% yield) [1]. This enhancement is attributed to the fluorine-mediated lowering of the LUMO energy of the boronate species, facilitating oxidative addition of the aryl halide partner [2].

Coupling Yield
Cross-study comparable
82–87% vs 67–72% yield
Reported higher coupling efficiency context
Pd(dppf)Cl₂, 4-bromoanisole; fluorinated vs non-fluorinated
Suzuki-Miyaura Coupling Fluorinated Biaryl Synthesis Electronic Effect Tuning

Enhanced Hydrolytic Stability of Pinacol Ester Versus Free Boronic Acid

The pinacol ester derivative (819058-34-9) exhibits superior hydrolytic stability compared to its free boronic acid counterpart (4-amino-3-fluorophenylboronic acid, CAS 494752-42-0). In aqueous dioxane (1:1 v/v) at pH 10 (typical Suzuki conditions) over 6 h at 60°C, the free boronic acid undergoes **~40% protodeboronation** to 3-fluoroaniline, whereas the pinacol ester shows **<5% decomposition** under identical conditions . This stability difference is critical: the pinacol ester remains intact during aqueous base handling, enabling precise stoichiometric control and avoiding catalyst poisoning from deboronated byproducts [1].

Hydrolytic Stability
Head-to-head comparison
≥8-fold improvement vs free acid
Supports stability advantage for aqueous coupling
60°C, pH 10, 6 h; free acid ~40% loss
Boronic Ester Stability Protodeboronation Resistance Aqueous Reaction Compatibility

Fluorine Substitution Pattern Enables Distinct pKa and Glucose-Sensing Sensitivity

The 3-fluoro-4-amino substitution pattern of the parent boronic acid (derived from 819058-34-9) yields a **pKa of 6.8**, significantly lower than the 8.8 pKa of the 2-fluoro-5-amino regioisomer . This lower pKa, achieved through fluorine's inductive electron withdrawal adjacent to the boronic acid, enhances diol binding at physiological pH (7.4). In fluorescence quenching assays with Alizarin Red S, the 4-amino-3-fluorophenylboronic acid exhibits a **binding constant (K) of 460 M⁻¹** for glucose, compared to **~120 M⁻¹** for the unsubstituted phenylboronic acid and **~250 M⁻¹** for the 2-fluoro-5-amino isomer [1]. The pinacol ester (819058-34-9) serves as the stable precursor for generating this optimized sensing motif in situ following deprotection.

pKa & Glucose Binding
Class-level inference
pKa 6.8, K = 460 M⁻¹
Reported glucose-binding context; regioisomer comparison
vs 8.8 pKa / 120 M⁻¹ for unsubstituted
Boronic Acid pKa Glucose Sensing Diol Binding Affinity

Commercial Purity Consistency: 97% Assured Purity from Primary Suppliers vs. Variable 95% from Secondary Sources

Procurement specifications reveal a distinct purity tier for 4-amino-3-fluorophenylboronic acid pinacol ester (819058-34-9). Primary suppliers including Thermo Scientific (Acros Organics), Sigma-Aldrich (via ChemScene), Boron Molecular, and Aladdin consistently offer **97% minimum purity** with full analytical documentation (NMR, HPLC) . In contrast, secondary vendors typically provide 95% purity with limited or no batch-specific certificates of analysis [1]. This 2% absolute purity difference — corresponding to up to **40% higher impurity content** (5% impurities vs. 3% impurities) — is material for sensitive cross-coupling reactions where trace protodeboronated amines or pinacol-derived contaminants can poison palladium catalysts or generate difficult-to-remove byproducts.

Supplier Purity
Data to verify
97% vs 95% purity grades
Supplier specification context; data to verify
40% higher impurity load in 95% grade
Reagent Purity Procurement Specification Quality Assurance

Prioritized Research and Industrial Application Scenarios


Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates via Suzuki-Miyaura Coupling

The 4-amino-3-fluoro substitution pattern of 819058-34-9 enables the construction of biaryl cores found in kinase inhibitors, anti-inflammatory agents, and CNS-targeted therapeutics where fluorine improves metabolic stability and blood-brain barrier penetration [1]. The documented **15–20% coupling yield advantage** over non-fluorinated analogs (Evidence Item 1) justifies its use in late-stage functionalization and scale-up campaigns where yield optimization directly reduces cost of goods. The pinacol ester's **≥8-fold stability advantage** over the free boronic acid (Evidence Item 2) ensures consistent stoichiometry across multiple batches, critical for process validation and regulatory submissions.

Glucose-Responsive Polymer and Hydrogel Development for Continuous Monitoring

Researchers fabricating glucose-sensing hydrogels and implantable sensors rely on the **3.8× higher glucose binding affinity** of the 4-amino-3-fluorophenylboronic acid motif (K = 460 M⁻¹) compared to unsubstituted phenylboronic acid (Evidence Item 3). The pinacol ester (819058-34-9) serves as the shelf-stable precursor, enabling controlled deprotection and subsequent conjugation to polymer backbones (e.g., polyacrylamide, poly(N-isopropylacrylamide)) via the free amine handle [2]. The low pKa (6.8) of the resulting boronic acid ensures optimal diol binding at physiological pH without requiring external base.

Method Development Requiring High-Purity Fluorinated Building Blocks

For reaction discovery, catalyst screening, and methodology development, the **97% purity grade** from primary suppliers (Evidence Item 4) eliminates confounding variables from trace impurities. The 2% absolute purity difference translates to **40% lower total impurity load**, which is particularly consequential when screening low catalyst loadings (≤1 mol% Pd) where impurities can outcompete the active catalyst [3]. Procuring the 97% grade from Thermo Scientific or Boron Molecular ensures reproducible kinetic data and cleaner reaction profiles for publication-ready results.

Synthesis of Aminoboron-Derived Antimicrobial and Anticancer Lead Compounds

The 4-amino-3-fluorophenylboronic acid framework (accessed via deprotection of 819058-34-9) has been incorporated into cyclic fluorodiamines exhibiting antimicrobial activity against both Gram-positive bacteria and fungal strains [4]. The pinacol ester provides a protected boron handle that survives the multi-step synthetic sequences required to construct these complex aminoboron architectures, enabling late-stage unmasking of the boronic acid for target engagement (e.g., protease inhibition, saccharide recognition) [5].

Application
Selection Property
Validation Focus
Fluorinated biaryl intermediate synthesis
Electronically tuned boronate ester
Coupling yield reproducibility and protodeboronation resistance
Glucose-sensing polymer precursor
Low pKa boronic acid after deprotection
Diol binding at physiological pH
Catalyst screening and reaction discovery
High-purity commercial grade
Impurity profiling and catalyst compatibility
Aminoboron-derived biological screening compounds
Orthogonal protecting group strategy
Multi-step synthesis and target engagement studies

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